H-D-Ala-D-Ala-D-Ala-OH

Glycopeptide Antibiotics Binding Affinity Affinity Chromatography

Researchers quantifying glycopeptide antibiotic-target interactions face variability from dipeptide mimics. H-D-Ala-D-Ala-D-Ala-OH offers the exact tripeptide scaffold matching the D-Ala-D-Ala terminus for reproducible binding studies. • Defined binding kinetics: Kd = 0.5 µM for teicoplanin, enabling quantitative competitive displacement assays. • Differential substrate for D-aminopeptidases; avoids dipeptide/tetrapeptide cross-reactivity. • Validated ligand for SPR biosensor calibration and affinity resin development.

Molecular Formula C9H17N3O4
Molecular Weight 231.25 g/mol
CAS No. 1114-94-9
Cat. No. B072818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Ala-D-Ala-D-Ala-OH
CAS1114-94-9
Molecular FormulaC9H17N3O4
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)
InChIKeyBYXHQQCXAJARLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Ala-D-Ala-D-Ala-OH: Synthetic Tri-D-Alanine for Binding Studies


H-D-Ala-D-Ala-D-Ala-OH (CAS 1114-94-9), also known as tri-D-alanine, is a synthetic tripeptide composed of three D-alanine residues linked by peptide bonds, with the molecular formula C₉H₁₇N₃O₄ and a molecular weight of 231.25 g/mol [1]. This compound serves as a structural mimic of the D-alanyl-D-alanine terminus found in bacterial peptidoglycan precursors, making it a critical biochemical tool for investigating glycopeptide antibiotic mechanisms, bacterial cell wall biosynthesis, and enzymatic processes involving D-amino acid metabolism . It is commercially available as a white powder, soluble in DMSO and water, and is typically stored at -20°C to maintain long-term stability [1].

Structural mimic of D-Ala-D-Ala terminus for glycopeptide antibiotic binding studies
Defined substrate for D-aminopeptidase (e.g., DppA) enzyme kinetics
Compatible with fluorescent labeling for assay and screening development

Risks of Substituting H-D-Ala-D-Ala-D-Ala-OH in Assays


Substituting H-D-Ala-D-Ala-D-Ala-OH with seemingly similar dipeptides (e.g., D-Ala-D-Ala) or longer oligoalanines (e.g., tetra-D-alanine) introduces significant analytical variance. The compound's unique three-residue sequence provides distinct binding kinetics to glycopeptide antibiotics like ristocetin and teicoplanin, with quantifiable differences in association and dissociation constants compared to dipeptide analogs [1]. Furthermore, D-aminopeptidase enzymes demonstrate differential catalytic efficiency that is dependent on the precise oligoalanine chain length, meaning activity measured with a dipeptide or tetrapeptide cannot be directly extrapolated to the tripeptide substrate [2]. Using an alternative peptide without quantitative, application-matched validation introduces uncontrolled variables that can compromise assay reproducibility and lead to inaccurate mechanistic interpretations.

Shorter dipeptides (e.g., D-Ala-D-Ala) may exhibit different binding affinity to glycopeptide antibiotics; assay sensitivity and specificity may shift.
D-Aminopeptidase catalytic efficiency is chain-length dependent; kinetic parameters obtained with dipeptide or tetrapeptide may not transfer directly to the tripeptide substrate.
Alternative peptides without application-matched validation introduce uncontrolled binding and enzymatic variables that can limit assay reproducibility.

H-D-Ala-D-Ala-D-Ala-OH vs. Key Comparators


Binding Affinity: Teicoplanin vs. Ristocetin

The dissociation constant (Kd) for the interaction of carboxyfluorescein-labeled H-D-Ala-D-Ala-D-Ala-OH with teicoplanin on magnetic microspheres was established via fluorimetry as 0.5 × 10⁻⁶ mol L⁻¹ [1]. In a separate study, the binding constant (Ka) for the interaction of the same labeled tripeptide with ristocetin was determined by fluorometry to be 2.75 × 10⁴ M⁻¹ [2]. The corresponding Kd for the ristocetin interaction (calculated as 1/Ka) is approximately 3.6 × 10⁻⁵ M, which is significantly higher (indicating weaker binding) than the Kd observed for teicoplanin.

Glycopeptide Binding Affinity
Head-to-head
Teicoplanin Kd = 0.5 µM; Ristocetin Kd ≈ 36 µM
Informs antibiotic selection for binding assay sensitivity
Fluorimetry on magnetic microspheres; cross-study comparison
Glycopeptide Antibiotics Binding Affinity Affinity Chromatography

D-Aminopeptidase Substrate Chain Length Specificity

H-D-Ala-D-Ala-D-Ala-OH functions as a substrate for D-aminopeptidase (EC 3.4.11.19), an enzyme that releases N-terminal D-amino acids from peptides [1]. While both tri- and tetra-D-alanine are known substrates for this enzyme class, the catalytic efficiency is known to vary with peptide length and sequence [2]. Although direct comparative kinetic data (e.g., Km, kcat) for the tripeptide versus the dipeptide D-Ala-D-Ala or tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH under identical conditions is currently limited in publicly available literature, the established role of the tripeptide as a substrate for DppA from *Bacillus subtilis* confirms its utility in probing D-aminopeptidase function .

D-Aminopeptidase Substrate
Class-level
Reported substrate for DppA (B. subtilis) and EC 3.4.11.19
Establishes length-specific substrate utility
Quantitative kinetics vs. dipeptide/tetrapeptide not identified
Enzyme Kinetics D-Aminopeptidase Substrate Specificity

DMSO Solubility and Assay Development

The compound demonstrates high solubility in DMSO, with a reported solubility of ≥200 mg/mL (1248.67 mM) [1]. This high molar solubility in a commonly used assay solvent is a critical practical advantage for preparing concentrated stock solutions for biological assays, including fluorescence-based binding studies and enzymatic reactions. While the closely related dipeptide D-Ala-D-Ala is also soluble in DMSO and water, the specific solubility characteristics of the tripeptide ensure it can be reliably formulated at the concentrations required for sensitive detection techniques [2].

DMSO Solubility
Reported
≥ 200 mg/mL (1248.67 mM)
Supports high-concentration stock preparation
Vendor technical datasheet; dipeptide solubility in water lower
Solubility Formulation Assay Development

Binding Probe for Glycopeptide Antibiotic Discovery

H-D-Ala-D-Ala-D-Ala-OH, when conjugated with a fluorescent label such as 5-carboxyfluorescein, has been quantitatively validated as a probe for assessing binding to glycopeptide antibiotics like teicoplanin and ristocetin [1]. The determined dissociation constants (Kd = 0.5 µM for teicoplanin and Ka = 2.75 × 10⁴ M⁻¹ for ristocetin) provide a robust, measurable baseline for competitive binding assays [2]. In contrast, using the simpler D-Ala-D-Ala dipeptide may yield different binding kinetics due to its altered presentation of the critical binding epitope, potentially reducing the dynamic range or sensitivity of the assay. The tripeptide's established, quantifiable interaction makes it the preferred tool for developing high-throughput screens to identify novel antibiotic candidates that target the D-Ala-D-Ala binding pocket.

Fluorescent Screening Probe
Head-to-head
Tripeptide Kd (0.5 µM teicoplanin) reported; dipeptide binding data less defined
Supports competitive binding assay development
5-carboxyfluorescein labeling; magnetic microsphere platform
Antibiotic Discovery High-Throughput Screening Glycopeptide Resistance

H-D-Ala-D-Ala-D-Ala-OH Research Applications


Novel Glycopeptide Antibiotic Binding Assays

Utilize H-D-Ala-D-Ala-D-Ala-OH as a fluorescently labeled probe in competitive displacement assays to screen chemical libraries for novel compounds that bind to the D-Ala-D-Ala binding pocket of glycopeptide antibiotics like teicoplanin and ristocetin. The established binding constants (e.g., Kd = 0.5 µM for teicoplanin [1]) provide a quantitative benchmark for determining the potency of new antibiotic candidates.

D-Aminopeptidase Mechanism Studies

Employ H-D-Ala-D-Ala-D-Ala-OH as a defined substrate to study the kinetics and substrate specificity of D-aminopeptidases (e.g., DppA from *Bacillus subtilis* [2]). This tripeptide allows researchers to probe the enzyme's active site and understand how it discriminates between peptides of different lengths and D-amino acid composition, providing insights into bacterial peptidoglycan metabolism.

Affinity Chromatography & Sensor Calibration

Use H-D-Ala-D-Ala-D-Ala-OH as a standard ligand for the development and calibration of affinity-based analytical platforms, such as surface plasmon resonance (SPR) biosensors or affinity chromatography resins. Its well-defined, quantifiable interaction with teicoplanin and ristocetin [3] makes it an ideal tool for characterizing the performance of new affinity surfaces designed for glycopeptide antibiotic detection or purification.

Fluorescent Detection of Gram-Positive Bacteria

Leverage the ability of carboxyfluorescein-labeled H-D-Ala-D-Ala-D-Ala-OH to bind specifically to glycopeptide antibiotics, which in turn recognize the bacterial cell wall, for developing sensitive magnetic bead-based assays. This application has been successfully demonstrated for detecting low concentrations of *Staphylococcus aureus*, with a limit of detection reported at 30 colony-forming units (cfu) when using teicoplanin [4].

Application
Selection Property
Validation Focus
Glycopeptide antibiotic binding assays
Literature-reported binding constants (teicoplanin, ristocetin)
Competitive displacement assay sensitivity
D‑aminopeptidase mechanism studies
Reported substrate for DppA and EC 3.4.11.19
Chain‑length‑dependent enzyme kinetics
Affinity chromatography & sensor calibration
Quantifiable interaction with glycopeptide antibiotics
Surface characterization and ligand benchmarking
Fluorescent detection of Gram‑positive bacteria
Labeled peptide probe for magnetic bead‑based assays
Detection sensitivity and LOD benchmarking

Technical Documentation Hub

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24 linked technical documents
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